molecular formula C15H14O3 B6397102 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261929-52-5

4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6397102
CAS RN: 1261929-52-5
M. Wt: 242.27 g/mol
InChI Key: NOKMYDYRIPQQDX-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, or 4-(2,3-dimethylphenyl)salicylic acid (DMPSA), is a phenolic acid derivative with a wide range of applications in the scientific research and industrial fields. It is a white crystalline powder, soluble in hot water, ethanol and other organic solvents. DMPSA is widely used as a reagent in chemical synthesis and as a raw material for the production of other chemicals. Its unique properties make it an attractive choice for a variety of laboratory experiments, including biochemical and physiological studies.

Scientific Research Applications

4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including drugs, dyes, and other organic compounds. It is also used as a catalyst in the polymerization of vinyl acetate and other monomers. Additionally, 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is used as a reagent in the synthesis of other phenolic acids, such as gallic acid, cinnamic acid, and vanillic acid.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that the phenolic hydroxyl group of 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is responsible for its biological activity. This group has been shown to interact with various biomolecules, including proteins, enzymes, and nucleic acids. Additionally, 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% may also interact with cell membranes, which could explain its ability to modulate various biochemical and physiological processes.
Biochemical and Physiological Effects
4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% can modulate the expression of certain genes and proteins involved in cell growth and differentiation. Additionally, 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments is its high solubility in organic solvents. This makes it suitable for a variety of applications, including synthesis, catalysis, and purification. Additionally, 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is relatively inexpensive and is widely available. However, one of the main limitations of using 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in the pharmaceutical and biomedical fields. Additionally, further research should be conducted to identify new synthetic methods for the production of 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95%. Finally, further studies should be conducted to determine the safety and efficacy of 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% for use in clinical trials.

Synthesis Methods

4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized by a variety of methods, with the most common being a two-step process. The first step involves the reaction of 2,3-dimethylphenol and acetic anhydride in the presence of a base such as pyridine. This reaction produces the desired product, 4-(2,3-dimethylphenyl)-2-acetoxybenzoic acid. The second step of the synthesis involves the hydrolysis of the acetoxybenzoic acid, which yields 4-(2,3-Dimethylphenyl)-2-hydroxybenzoic acid, 95%.

properties

IUPAC Name

4-(2,3-dimethylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9-4-3-5-12(10(9)2)11-6-7-13(15(17)18)14(16)8-11/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKMYDYRIPQQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688933
Record name 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-52-5
Record name 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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